

Pharmacokinetic Profile of Fulzerasib: Application Notes and Protocols for Preclinical Research

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Compound of Interest

Compound Name: *Fulzerasib*

Cat. No.: *B10856207*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical pharmacokinetic properties of **Fulzerasib** (also known as GFH925), a potent and selective inhibitor of KRAS G12C. The following sections detail the methodologies for key *in vivo* experiments and summarize the pharmacokinetic parameters observed in animal studies, offering valuable insights for researchers in the field of oncology and drug development.

Pharmacokinetic Data Summary

Fulzerasib has demonstrated favorable pharmacokinetic profiles across multiple preclinical species, characterized by good oral bioavailability and exposure.^{[1][2]} The quantitative data from studies in mice, rats, and dogs are summarized below for comparative analysis.

Table 1: Intravenous Pharmacokinetic Parameters of **Fulzerasib** in Animal Models

Species	Clearance (mL/min/kg)	Half-life (h)
Mouse	8.3	1.0
Rat	4.6	1.51
Dog	1.6	3.56

Data sourced from BioWorld.[3]

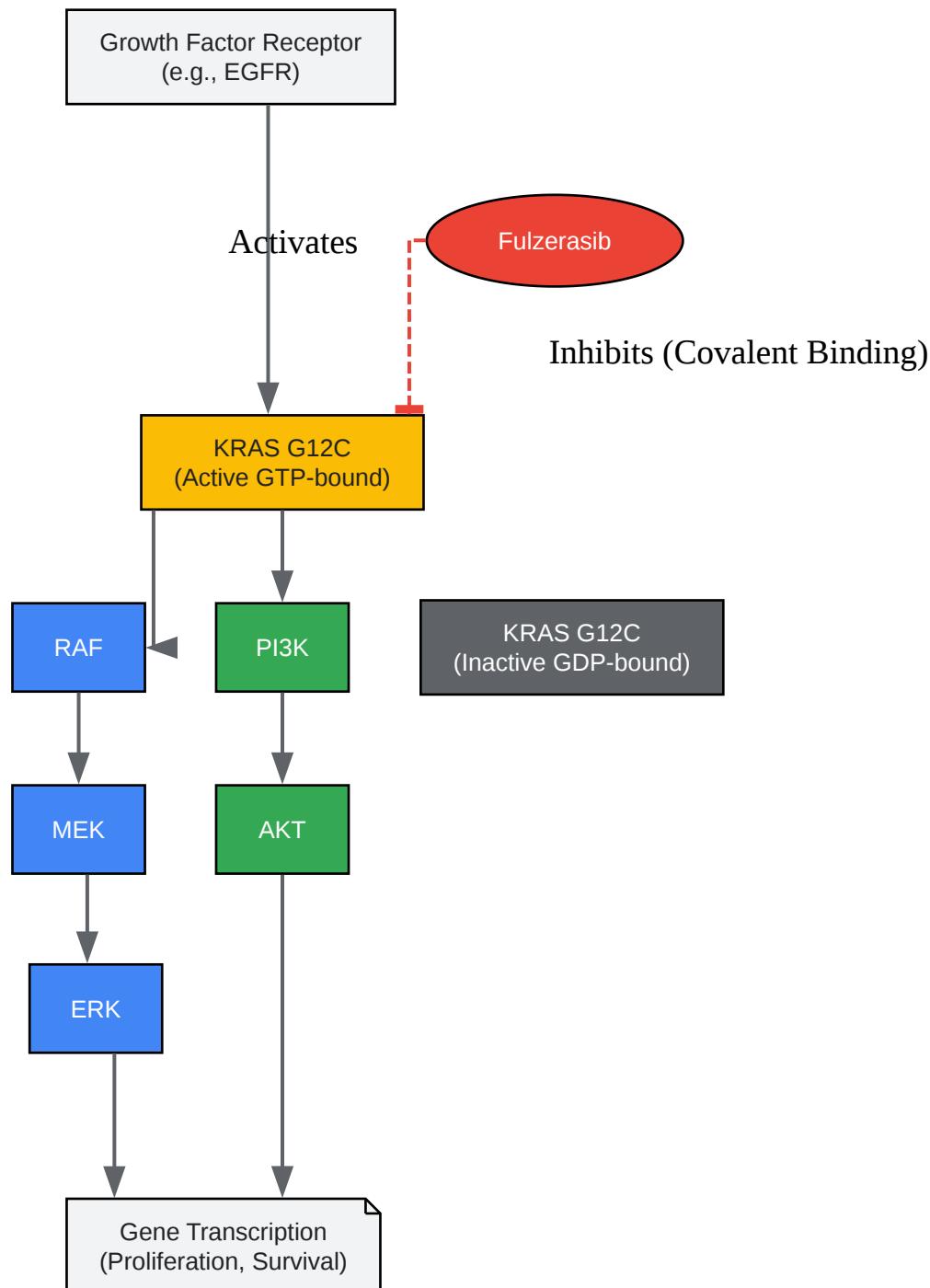
Table 2: Oral Pharmacokinetic Parameters of **Fulzerasib** in Animal Models

Species	Cmax (ng/mL)	AUC (h·ng/mL)	Bioavailability (%)
Mouse	6643	4012	94
Rat	4160	-	35
Dog	4003	-	73

Data sourced from BioWorld.[3]

Mechanism of Action and Signaling Pathway

Fulzerasib is a small molecule inhibitor that specifically and irreversibly binds to the mutant cysteine residue of KRAS G12C.[4][5] This covalent interaction locks the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, primarily the RAF-MEK-ERK and PI3K-AKT cascades.[4][6] This targeted inhibition disrupts essential cellular processes for tumor growth and survival, including proliferation and metastasis.[4]



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KRAS signaling pathway and **Fulzerasib**'s point of inhibition.

Experimental Protocols

The following are representative protocols for conducting preclinical pharmacokinetic studies of **Fulzerasib** in animal models. These protocols are based on established methodologies for in vivo drug metabolism and pharmacokinetic (DMPK) studies.

Animal Models and Husbandry

- Species:
 - Mice (e.g., CD-1, C57BL/6)
 - Rats (e.g., Sprague-Dawley, Wistar)
 - Dogs (e.g., Beagle)
- Health Status: Use healthy, young adult animals of both sexes.
- Acclimation: Animals should be acclimated to the housing facilities for at least one week prior to the study.
- Housing: House animals in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to standard chow and water. A fasting period may be required before and after drug administration.

Drug Formulation and Administration

- Formulation:
 - Intravenous (IV): Prepare a solution of **Fulzerasib** in a suitable vehicle (e.g., a mixture of saline, PEG400, and Tween 80). The formulation should be sterile-filtered.
 - Oral (PO): Prepare a suspension or solution of **Fulzerasib** in a vehicle such as 0.5% methylcellulose in water.
- Dose Administration:
 - IV: Administer as a bolus injection or infusion into a suitable vein (e.g., tail vein in rodents, cephalic vein in dogs).

- PO: Administer via oral gavage for rodents or in a capsule for dogs.

Blood Sample Collection

- Time Points: Collect blood samples at predetermined time points to adequately define the plasma concentration-time profile. A typical schedule might include pre-dose (0 h) and post-dose time points such as 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
- Collection Method:
 - Rodents: Collect serial blood samples from the saphenous or tail vein. For terminal studies, cardiac puncture can be used.
 - Dogs: Collect blood from a peripheral vein, such as the cephalic or jugular vein.
- Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS

- Principle: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for the quantification of **Fulzerasib** in plasma samples.
- Sample Preparation:
 - Thaw plasma samples on ice.
 - Perform a protein precipitation extraction by adding acetonitrile (containing an appropriate internal standard) to the plasma samples.
 - Vortex and centrifuge the samples to pellet the precipitated proteins.
 - Transfer the supernatant to a clean plate or vials for analysis.
- Chromatographic Conditions:
 - Column: Use a suitable C18 reverse-phase column.

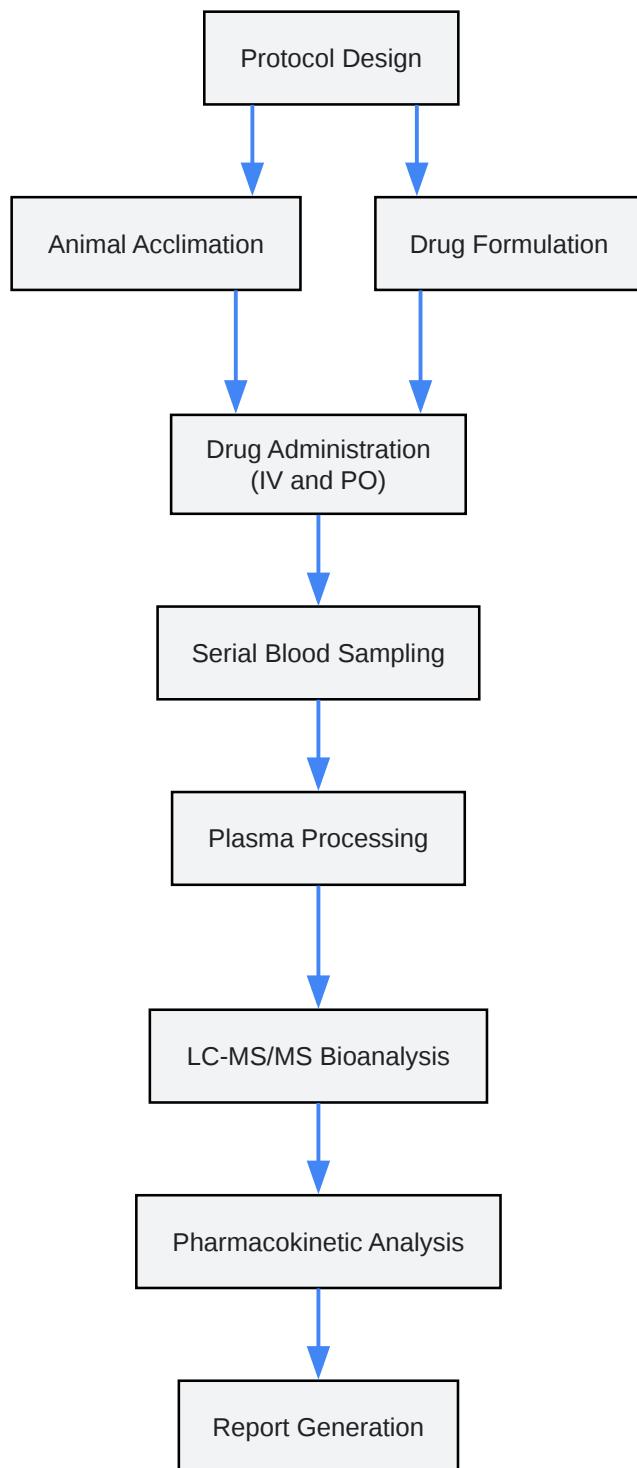
- Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).
- Mass Spectrometric Detection:
 - Ionization: Use positive electrospray ionization (ESI+).
 - Detection Mode: Monitor the parent and product ion transitions for **Fulzerasib** and the internal standard using Multiple Reaction Monitoring (MRM).
- Quantification: Construct a calibration curve using standards of known **Fulzerasib** concentrations in blank plasma. Determine the concentration of **Fulzerasib** in the study samples by interpolating from the calibration curve.

Pharmacokinetic Data Analysis

- Software: Use a validated pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) of the plasma concentration-time data.
- Parameters: Calculate key pharmacokinetic parameters including:
 - Maximum plasma concentration (Cmax)
 - Time to reach Cmax (Tmax)
 - Area under the plasma concentration-time curve (AUC)
 - Terminal half-life (t_{1/2})
 - Clearance (CL)
 - Volume of distribution (Vd)
 - Oral bioavailability (F%)

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.



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A generalized workflow for preclinical pharmacokinetic analysis.

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